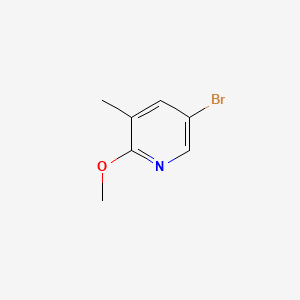

5-Bromo-2-methoxy-3-methylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of important compounds, including vitamins, coenzymes, and alkaloids. chemicalbook.com Its derivatives are integral to numerous scientific fields due to their distinct electronic and structural properties. google.commdpi.com

Pyridine derivatives are indispensable tools in organic synthesis. The nitrogen atom in the ring imparts unique reactivity, allowing these compounds to act as catalysts or to participate in a variety of chemical transformations. google.com Halogenated pyridines, such as 5-Bromo-2-methoxy-3-methylpyridine, are particularly important as they can undergo a range of cross-coupling reactions. One of the most notable of these is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgillinois.edu This reaction is widely used to synthesize biaryl compounds, which are common motifs in many biologically active molecules and functional materials. libretexts.orginnospk.com The bromine atom on the pyridine ring serves as a reactive handle, enabling chemists to introduce a wide variety of substituents with a high degree of control. chemicalbook.com

The structural motifs of pyridine derivatives are present in a multitude of pharmaceutical drugs. sigmaaldrich.com Their ability to interact with biological targets makes them a cornerstone of drug discovery and development. sigmaaldrich.com Substituted pyridines are often used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.com For instance, compounds with the bromo-methoxy-pyridine scaffold have been investigated for their potential as antimicrobial agents and in the development of drugs for neurological disorders. google.comsigmaaldrich.com A patent for bicyclic aza compounds as muscarinic M1 receptor agonists, which could be useful in treating related diseases, lists this compound (CAS: 760207-87-2) as a reactant. google.com

The utility of pyridine derivatives extends into the field of material science. These compounds can be incorporated into the structure of polymers and other materials to impart specific properties. google.com For example, they can be used in the creation of advanced coatings and organic light-emitting diodes (OLEDs). The electronic properties of the pyridine ring can be fine-tuned through substitution to achieve desired performance characteristics in these materials. chemicalbook.com

Historical Context of Halogenated Pyridines in Synthetic Methodologies

The halogenation of pyridines is a chemical transformation with a history stretching back to the late 19th century. chemicalbook.comlibretexts.org Early methods for introducing a halogen atom onto a pyridine ring often required harsh reaction conditions, such as high temperatures and the use of strong acids or bases. libretexts.org These early processes were often limited in their scope and could result in mixtures of products, making the isolation of a specific isomer challenging. libretexts.org Over the past century, significant progress has been made in developing more selective and milder halogenation methods. chemicalbook.comlibretexts.org Modern techniques, including those that use designed phosphine (B1218219) reagents, allow for the regioselective halogenation of pyridines under much gentler conditions, which is crucial for the synthesis of complex and sensitive molecules like pharmaceuticals. google.com

Overview of Research Directions for this compound

Current research involving this compound primarily focuses on its application as a key building block in the synthesis of high-value chemical entities. Its trifunctional nature allows for a variety of synthetic manipulations. The bromine atom is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. chemicalbook.com This reactivity is exploited in the development of new pharmaceutical candidates and agrochemicals. chemicalbook.com

For example, a patent discloses the use of this compound in a palladium-catalyzed coupling reaction to synthesize dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives. echemi.com This underscores its role as a critical intermediate in accessing complex heterocyclic systems. In the agrochemical sector, this compound can serve as a precursor for novel pesticides and herbicides. chemicalbook.com The physical properties of this compound are also relevant to its application in synthesis, as outlined in the table below.

| Property | Value |

| CAS Number | 760207-87-2 chemicalbook.com |

| Molecular Formula | C₇H₈BrNO chemicalbook.com |

| Appearance | Colorless to light yellow liquid chemicalbook.com |

| Boiling Point | 217.8±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.452 g/ml chemicalbook.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane (B109758) chemicalbook.com |

While a definitive, publicly available synthesis method for this compound is not detailed, the synthesis of structurally similar compounds provides insight. For instance, the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) is achieved by the bromination of 2-methoxy-4-methyl-3-nitropyridine (B66577) in acetic acid. chemicalbook.com Another related compound, 5-bromo-2-methoxypyridine, is synthesized from 2,5-dibromopyridine (B19318) and sodium hydroxide (B78521) in methanol (B129727). These examples suggest that the synthesis of this compound likely involves the sequential or strategically ordered introduction of the bromo, methoxy (B1213986), and methyl groups onto a pyridine core.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYCFMXPPGZHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626652 | |

| Record name | 5-Bromo-2-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-87-2 | |

| Record name | 5-Bromo-2-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 760207-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methoxy 3 Methylpyridine and Its Derivatives

Strategies for Regioselective Bromination of Pyridine (B92270) Cores

Achieving regioselective bromination on a pyridine ring that already contains activating groups like methoxy (B1213986) and methyl substituents is a significant synthetic challenge. The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution difficult, often requiring harsh conditions that can limit functional group tolerance and result in mixtures of isomers. nih.govchemrxiv.org However, various methods have been developed to overcome these challenges and afford specific isomers.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a halogen source, to install a substituent with high regioselectivity. organic-chemistry.org

For pyridine systems, heteroatoms and substituents like methoxy, amide, and tertiary amine groups can serve as DMGs. wikipedia.org The methoxy group is considered a moderate DMG. organic-chemistry.org In the context of synthesizing 5-Bromo-2-methoxy-3-methylpyridine, one might consider starting with 2-methoxy-3-methylpyridine. The methoxy group at the C-2 position would direct lithiation to an ortho position. However, the C-3 position is already substituted with a methyl group. This leaves the C-6 position (ortho to the nitrogen) as a potential site for metalation, but this would not lead to the desired 5-bromo product.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination that is often used as a source of electrophilic bromine or bromine radicals. wikipedia.orgorganic-chemistry.org It is frequently employed for the bromination of activated aromatic rings. commonorganicchemistry.commdma.ch For a substrate like 2-methoxy-3-methylpyridine, NBS presents two potential reaction pathways: electrophilic substitution on the aromatic ring or free-radical bromination on the methyl side-chain. researchgate.net The outcome is highly dependent on the reaction conditions. mdma.chresearchgate.net

The yield and selectivity of NBS brominations can be finely tuned by optimizing various reaction parameters. Research has shown that for the bromination of methyl groups on a dihydropyridine (B1217469) core, using NBS in ethyl acetate (B1210297) and adding the brominating agent dropwise can significantly improve the yield compared to other conditions. nih.gov

In a study on the bromination of bis-1,4-dihydropyridines, several conditions were tested to maximize the yield of the desired tetrabrominated product. The results highlight the importance of the brominating agent and solvent choice.

| Entry | Brominating Agent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | NBS | CHCl₃ | 3 | 54 | nih.gov |

| 2 | NBS | EtOAc | 1 | 73 | nih.gov |

| 3 | Pyridinium bromide–perbromide | EtOAc | 1 | 87 | nih.gov |

| 4 | Pyridinium bromide–perbromide | CHCl₃ | 24 | 32 | nih.gov |

These findings demonstrate that for a given substrate, a systematic screening of solvents and reagents is crucial for optimizing the reaction outcome. nih.gov The use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with light, is standard practice for promoting side-chain (benzylic) bromination, whereas their absence favors ionic, ring substitution pathways. wikipedia.orgresearchgate.net

The choice of solvent plays a pivotal role in directing the regioselectivity of NBS brominations, particularly for substrates with competing reaction sites. A key consideration is the ability of the solvent to support either a polar, ionic mechanism (leading to ring substitution) or a nonpolar, radical mechanism (leading to side-chain substitution). mdma.ch

A landmark study on the bromination of methoxy-substituted aromatics found that switching the solvent from carbon tetrachloride (CCl₄) to acetonitrile (B52724) (CH₃CN) dramatically shifted the reaction outcome from side-chain bromination to exclusive ring bromination. mdma.ch Acetonitrile, being a polar solvent, facilitates the ionic pathway required for electrophilic aromatic substitution, leading to clean, high-yield nuclear bromination even at room temperature. mdma.ch This is highly relevant for the bromination of 2-methoxy-3-methylpyridine, where the desired outcome is substitution at the C-5 position on the ring, rather than on the C-3 methyl group.

| Substrate | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Methylanisoles | CCl₄ | Benzylic Bromination | Predominant | mdma.ch |

| Methylanisoles | CH₃CN | Ring Bromination | Exclusive (85-95%) | mdma.ch |

| 1,4-Dimethoxynaphthalene | CCl₄ (reflux) | Ring Bromination | 94 | mdma.ch |

| 1,4-Dimethoxynaphthalene | CH₃CN (rt, 1h) | Ring Bromination | 96 | mdma.ch |

Temperature is another critical factor. Low temperatures can enhance selectivity. For example, in the bromination of a Zincke imine intermediate, selectivity for the desired isomer increased from a 4.4:1 ratio at room temperature to over 20:1 at -78°C. nih.gov Conversely, high-temperature, gas-phase brominations of pyridine can lead to different substitution patterns, with 2-bromopyridine (B144113) forming at 500°C and 3-bromopyridine (B30812) forming at 300°C. researchgate.net

While NBS is a common choice, several other brominating agents offer advantages in terms of reactivity, selectivity, or handling. researchgate.net The choice of reagent can be critical, as some may favor the desired product while others promote side reactions. nih.gov

Molecular Bromine (Br₂) : This is the most fundamental brominating agent. However, it is highly toxic, corrosive, and its high reactivity can lead to a lack of selectivity and the formation of polybrominated products. researchgate.netnih.gov

Pyridinium Bromide Perbromide (PBPB) : This solid, stable salt is a safer alternative to liquid bromine and can be more selective. In some systems, it has been shown to give higher yields of the desired product compared to NBS. nih.gov

Dibromoisocyanuric Acid (DBI) : This reagent is reported to be a mild yet highly effective brominating agent, demonstrating superior reactivity compared to NBS in certain cases. For instance, it can brominate deactivated rings like nitrobenzene (B124822) under much milder conditions than those required for NBS.

Other N-halo-reagents : N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS) are analogous reagents for chlorination and iodination, respectively. nih.gov

| Reagent | Form | Key Characteristics | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Solid | Versatile; outcome is condition-dependent (radical vs. ionic). | wikipedia.org |

| Molecular Bromine (Br₂) | Liquid | Highly reactive, toxic, corrosive; can lack selectivity. | researchgate.net |

| Pyridinium Bromide Perbromide | Solid | Safer alternative to Br₂; can provide higher yields than NBS. | nih.gov |

| Dibromoisocyanuric Acid (DBI) | Solid | Mild but highly effective; can be more powerful than NBS for deactivated rings. |

N-Bromosuccinimide (NBS)-Mediated Bromination

Methoxylation and Methylation Strategies on Pyridine Ring Systems

The introduction of methoxy and methyl groups onto a pyridine ring can be achieved through various synthetic strategies, either before or after other functionalization steps.

Methoxylation of a pyridine ring is most commonly accomplished via nucleophilic aromatic substitution (SNAr). A halogenated pyridine, such as a bromo- or chloropyridine, can be treated with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or THF to displace the halide and form the corresponding methoxypyridine. arkat-usa.org For example, 4-methoxypyridine (B45360) can be readily prepared from 4-chloropyridine (B1293800) hydrochloride and sodium methoxide. arkat-usa.org More advanced, catalytic methods are also emerging, such as the palladium/norbornene-catalyzed ortho-C–H methoxylation of aryl halides, which allows for direct oxygenation without pre-functionalization at that site. nih.gov

Methylation of pyridine rings has been approached through several distinct methods.

Catalytic Methylation : A rhodium-catalyzed method allows for the direct C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source. nih.govrsc.org This reaction proceeds through a temporary dearomatization of the pyridine ring. nih.gov

Radical Methylation : Pyridine N-oxides can be methylated at the C-2 position using peroxides as a source of methyl radicals in a metal-free process. researchgate.net

Classical Methods : Older methods include reacting pyridine with methanol at high temperatures (400-500°C) over a nickel/nickel oxide catalyst to produce α-picoline (2-methylpyridine). google.com Another approach involves using Raney nickel as a catalyst with a high-boiling alcohol like 1-decanol (B1670082) at reflux temperatures. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as a methoxy group, onto an aromatic ring, particularly a pyridine ring activated by electron-withdrawing groups and containing a good leaving group. youtube.com In the context of synthesizing precursors to this compound, the bromine atom can serve as a leaving group, or another halogen at the 2-position can be displaced.

A common strategy involves the reaction of a dihalopyridine with a methoxide source. For instance, 2,5-dibromopyridine (B19318) can be treated with sodium hydroxide (B78521) in methanol, where the methoxide ion preferentially substitutes the bromine atom at the 2-position to yield 2-methoxy-5-bromopyridine with high efficiency. chemicalbook.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to restore aromaticity. youtube.com The reaction is often heated to achieve a reasonable rate. youtube.com

Table 1: Example of SNAr for Methoxy Introduction

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

This method highlights the efficiency of SNAr in preparing key intermediates for more complex pyridine derivatives. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the pyridine ring.

Selective Methylation Techniques at the 3-Position

Achieving selective methylation at the 3-position of a pyridine ring can be challenging due to the inherent reactivity of the different positions on the ring. However, several strategies have been developed to control the regioselectivity of this transformation.

One innovative approach involves the rhodium-catalyzed C-3/5 methylation of pyridines. rsc.orgrsc.org This method utilizes methanol or formaldehyde as the methylating agent and operates through a temporary dearomatization of the pyridine ring, which allows for the nucleophilic addition of a methyl group. rsc.org While powerful, this method may lead to methylation at both the 3 and 5 positions if both are unsubstituted. rsc.org

For more targeted methylation, a strategy involving the opening of the pyridine ring to form a Zincke imine intermediate can be employed. This intermediate can undergo highly regioselective halogenation at the 3-position. nih.gov Subsequent reactions could potentially introduce a methyl group at this position, although this specific application for methylation is not explicitly detailed.

Another strategy involves the use of a directing group to guide the methylation to the desired position. While direct C-H methylation at the 3-position is not straightforward, functionalizing the 3-position with a group that can be later converted to a methyl group is a viable alternative.

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

This compound and its structural motifs are often key intermediates in the synthesis of more complex molecules, including those with pharmaceutical applications.

Synthesis from 2,6-Dichloropyridine-3-carboxylic Esters

A well-documented synthetic route to a derivative of this compound starts from methyl 2,6-dichloropyridine-3-carboxylate. nih.govpharm.or.jp This multi-step pathway demonstrates the sequential introduction of various functional groups, showcasing the versatility of pyridine chemistry.

The synthesis involves the regioselective substitution of the chlorine atoms. For example, reaction with sodium methoxide can introduce the methoxy group at the 2- or 6-position, with the regioselectivity being highly dependent on the reaction conditions such as the solvent. nih.govpharm.or.jp Subsequent steps can include the introduction of an amino group, followed by bromination at the 5-position. nih.gov

Table 2: Regioselectivity of Methoxylation of Methyl 2,6-dihalopyridine-3-carboxylates

| Starting Material | Reagent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Methyl 2,6-difluoropyridine-3-carboxylate | Sodium Methoxide | CH2Cl2 | Methyl 2-fluoro-6-methoxypyridine-3-carboxylate | nih.gov |

This pathway highlights the careful control of reaction conditions required to achieve the desired substitution pattern on the pyridine ring.

Routes Involving 5-bromo-2-methylpyridin-3-amine (B1289001) and its Acetamide (B32628) Derivative

5-bromo-2-methylpyridin-3-amine and its N-acetyl derivative are valuable starting materials for the synthesis of various substituted pyridines. mdpi.com These compounds can undergo a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds at the 5-position. mdpi.com

The synthesis of the acetamide derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, is achieved by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride. mdpi.com This acetamide can then be used in palladium-catalyzed cross-coupling reactions with various arylboronic acids to yield a range of 5-aryl-2-methyl-3-acetamidopyridines. mdpi.com While this does not directly yield this compound, it demonstrates the utility of these precursors in building complex pyridine structures.

The Hofmann degradation is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. youtube.com This reaction proceeds via an isocyanate intermediate and is typically carried out using bromine and a strong base. youtube.com

In the context of pyridine synthesis, this reaction could be envisioned as a method to introduce an amino group at a specific position. For example, a pyridine carboxamide could be subjected to Hofmann degradation to yield the corresponding aminopyridine. This aminopyridine could then be further functionalized. While a direct application to the synthesis of this compound is not explicitly reported, the Hofmann reaction remains a valuable tool in the synthetic chemist's arsenal (B13267) for the preparation of amino-substituted heterocycles. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.netnih.gov These principles focus on the use of safer solvents, renewable starting materials, and more efficient catalytic processes to minimize waste and energy consumption. rasayanjournal.co.in

Several greener approaches for the synthesis of pyridine and related heterocycles have been developed, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating. nih.govacs.org

Multicomponent reactions: These reactions combine three or more reactants in a single step to form a complex product, which increases atom economy and reduces the number of synthetic steps and purification stages. nih.govnih.gov

Use of green catalysts: Developing recyclable and environmentally benign catalysts is a key focus to replace more hazardous reagents. researchgate.netnih.gov

Solvent-free or safer solvent systems: Replacing hazardous organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions can greatly reduce the environmental footprint of a synthesis. rasayanjournal.co.inresearchgate.net

These green chemistry approaches are not only environmentally beneficial but can also lead to more cost-effective and efficient syntheses of valuable pyridine derivatives. rasayanjournal.co.in

Scale-Up and Industrial Feasibility of Synthetic Processes

The transition of a synthetic route for this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of its feasibility, focusing on safety, cost-effectiveness, and environmental impact. The industrial synthesis of pyridine derivatives is a significant undertaking, given that approximately 20% of the top-selling pharmaceuticals contain a pyridine-based core. vcu.edu The economic viability of producing specialty chemicals like this compound, often used as a crucial intermediate in the development of pharmaceuticals and agrochemicals, is heavily dependent on efficient and scalable synthetic processes. vcu.edugoogle.comresearchgate.net

A primary challenge in the large-scale synthesis of substituted pyridines is the often harsh conditions required for reactions such as halogenation. nih.gov Traditional methods can require elevated temperatures and strong acids, which are not ideal for industrial settings due to safety concerns and the generation of significant waste streams. nih.gov Therefore, process optimization and the adoption of modern manufacturing technologies are critical for ensuring a viable industrial process.

Key Considerations for Process Scale-Up:

The successful scale-up of the synthesis of this compound hinges on several critical factors:

Raw Material Sourcing and Cost: The availability and cost of starting materials are paramount. Industrial processes often rely on feedstocks derived from sources like coal tar. procurementresource.com The selection of a synthetic pathway must consider the price and supply chain stability of the initial building blocks.

Reaction Efficiency and Selectivity: Maximizing the yield and achieving high regioselectivity are crucial for minimizing production costs. researchgate.net Side reactions and the formation of isomeric impurities can lead to complex and expensive purification steps. For instance, the bromination of the pyridine ring must be highly selective to the desired 5-position to avoid the formation of other brominated isomers.

Process Safety and Environmental Impact: Industrial chemical processes are subject to stringent safety and environmental regulations. procurementresource.com The ideal process would operate under mild conditions, use less hazardous reagents, and minimize waste generation.

Manufacturing Technology: The choice between traditional batch reactors and modern continuous flow manufacturing has significant implications for scalability, consistency, and cost. nih.govresearchgate.netucla.edu

Process Optimization and Modern Manufacturing:

Recent advancements in chemical engineering have provided tools to enhance the industrial feasibility of complex syntheses. Continuous flow chemistry, for example, offers numerous advantages over traditional batch processing for the production of pyridine derivatives. vcu.edunih.govucla.edu These benefits include superior control over reaction parameters like temperature and residence time, leading to improved yields and safety. nih.govucla.edu Furthermore, continuous flow systems can often be scaled up more efficiently and predictably than their batch counterparts. researchgate.net

The optimization of reaction conditions is a multifactorial process. For a multi-step synthesis that could lead to this compound, parameters at each stage, from the initial pyridine ring formation to subsequent functionalization steps like methoxylation and bromination, must be fine-tuned.

Interactive Data Table: Key Optimization Parameters for Industrial Synthesis

| Parameter | Objective | Rationale for Industrial Scale | Potential Technology/Method |

| Catalyst Loading | Minimize catalyst use while maintaining high conversion rates. | Reduces overall process cost and simplifies product purification by minimizing catalyst residue. | High-throughput screening to identify highly active catalysts; use of reusable heterogeneous catalysts. researchgate.net |

| Reaction Temperature | Operate at the lowest effective temperature. | Enhances safety, reduces energy consumption, and can improve selectivity by minimizing side reactions. | Continuous flow reactors with precise temperature control; use of highly active catalysts that function at lower temperatures. nih.govucla.edu |

| Solvent Selection | Use of environmentally benign, recoverable, and low-cost solvents. | Minimizes environmental impact and reduces operational costs associated with solvent purchasing and disposal. | Green chemistry principles; solvent recovery and recycling systems. |

| Reagent Stoichiometry | Utilize reactants in near-stoichiometric amounts. | Maximizes atom economy, reduces waste, and simplifies downstream purification processes. | Precise dosing and mixing in continuous flow reactors. nih.govresearchgate.net |

| Residence Time | Minimize the time the reaction mixture spends in the reactor. | Increases throughput and can prevent the formation of degradation byproducts. | Optimization through kinetic studies and implementation in continuous flow systems. researchgate.netucla.edu |

Economic Feasibility and Cost Analysis:

The economic viability of producing this compound on an industrial scale is a critical determinant for its commercialization. A comprehensive cost-benefit analysis must be undertaken, weighing the capital investment in manufacturing infrastructure against the potential market value of the final product and its derivatives. researchgate.net The primary cost drivers in a chemical synthesis process include raw materials, energy, labor, waste disposal, and regulatory compliance. procurementresource.com

Research into novel synthetic methods has demonstrated the potential for significant cost reductions. For example, a new process for producing halo-substituted nicotinonitriles, another class of pyridine derivatives, increased the yield from 58% to 92% and projected a 75% reduction in production costs by moving from a five-step batch process to a single continuous step. vcu.edu Such improvements are essential for making the production of specialized intermediates economically feasible.

Interactive Data Table: Illustrative Cost Comparison: Batch vs. Continuous Flow

This table provides a hypothetical comparison based on general principles of chemical process economics. Actual figures would vary based on the specific process and scale.

| Cost Factor | Traditional Batch Process | Continuous Flow Process | Justification for Difference |

| Raw Material Efficiency | Moderate (lower yields, potential for side reactions) | High (higher yields, improved selectivity) | Precise control in flow reactors minimizes byproduct formation, leading to better material utilization. vcu.edunih.gov |

| Energy Consumption | High (heating/cooling large vessels) | Lower (smaller reaction volumes, better heat exchange) | The high surface-area-to-volume ratio in flow reactors allows for more efficient heat transfer. researchgate.net |

| Capital Expenditure | High (large, specialized reactors) | Lower (smaller, modular equipment) | Continuous flow systems can often be built with a smaller footprint and lower initial investment. |

| Labor Costs | Moderate to High (manual operation and monitoring) | Lower (potential for automation) | Flow processes are more amenable to automation, reducing the need for constant manual oversight. nih.gov |

| Waste Generation | Higher (more byproducts, larger solvent volumes) | Lower (higher atom economy, less solvent needed) | Improved reaction efficiency directly translates to less waste generated per kilogram of product. vcu.edu |

| Overall Production Cost | Higher | Lower | The combination of higher yields, lower energy and labor costs, and reduced waste makes continuous flow a more cost-effective option for many processes. vcu.eduresearchgate.net |

Reaction Chemistry and Derivatization of 5 Bromo 2 Methoxy 3 Methylpyridine

Cross-Coupling Reactions Utilizing the Bromine Moiety

The carbon-bromine bond at the 5-position of 5-Bromo-2-methoxy-3-methylpyridine is a key functional handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, and it is a principal reaction for the derivatization of aryl halides like this compound. This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

While specific studies on the Suzuki coupling of this compound are not extensively detailed in the available literature, the reactivity of closely related analogs, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provides significant insight into the expected reaction behavior. For instance, studies on this analog demonstrate that it readily participates in Suzuki coupling with a range of arylboronic acids to afford the corresponding 5-aryl-2-methylpyridin-3-amines in moderate to good yields. numberanalytics.com

The electronic and steric properties of the arylboronic acid coupling partner play a crucial role in determining the efficiency of the Suzuki reaction. In studies involving the analogous 5-bromo-2-methylpyridin-3-amine, a variety of substituted arylboronic acids have been successfully employed, leading to a diverse array of biaryl products. numberanalytics.com

Generally, electron-donating or -withdrawing groups on the arylboronic acid are well-tolerated. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids bearing electron-donating groups like methyl or methoxy (B1213986), as well as those with electron-withdrawing groups such as chloro or fluoro, proceeds efficiently. numberanalytics.com The yields of these reactions typically range from moderate to good, underscoring the versatility of the Suzuki coupling for creating a library of derivatized pyridines. numberanalytics.com

The table below, based on data from the reaction of the analogous 5-bromo-2-methylpyridin-3-amine, illustrates the effect of different arylboronic acids on product yields.

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids Data is for the analogous compound 5-bromo-2-methylpyridin-3-amine and is intended to be illustrative of the potential reactivity of this compound.

| Arylboronic Acid | Product Yield (%) |

| 3,5-Dimethylphenylboronic acid | 78 |

| 4-Methoxyphenylboronic acid | 75 |

| 4-Chlorophenylboronic acid | 72 |

| 4-Fluorophenylboronic acid | 70 |

| 3-Chloro-4-fluorophenylboronic acid | 68 |

Source: Adapted from data on analogous compounds. numberanalytics.com

The choice of the palladium catalyst and the associated ligands is critical for a successful Suzuki cross-coupling reaction. A commonly employed and effective catalyst system for the coupling of bromopyridines is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). numberanalytics.comnih.gov This system is known to be effective for a broad range of substrates.

The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, at elevated temperatures, generally between 85-95 °C. numberanalytics.comnih.gov The phosphine (B1218219) ligands, like triphenylphosphine, play a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.

For more challenging couplings, particularly those involving sterically hindered substrates or less reactive aryl chlorides, more advanced catalyst systems may be employed. These often feature bulky and electron-rich phosphine ligands, such as Sphos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which have been shown to exhibit high catalytic activity in Suzuki-Miyaura reactions.

The Negishi cross-coupling reaction offers an alternative to the Suzuki reaction for the formation of C-C bonds. This reaction utilizes an organozinc reagent as the coupling partner for the aryl halide. A key advantage of the Negishi coupling is the high reactivity of the organozinc species, which can often lead to successful couplings where other methods may be less effective.

While specific examples of Negishi coupling with this compound are not readily found in the literature, the general applicability of this reaction to other bromo-heterocycles suggests its potential utility. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), often in the presence of a phosphine ligand. wikipedia.orgnih.gov The reaction conditions are generally mild, and the method is known to tolerate a wide range of functional groups.

Beyond Suzuki and Negishi couplings, other palladium-catalyzed reactions such as the Stille and Heck reactions represent viable, albeit less commonly reported for this specific substrate, methods for the derivatization of this compound.

The Stille coupling involves the reaction of the bromopyridine with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups and the mild reaction conditions often employed. A typical catalyst is Pd(PPh₃)₄ in a non-polar solvent like toluene. rsc.org

The Heck reaction , on the other hand, would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a substituted vinylpyridine, introducing an unsaturated side chain at the 5-position.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The bromine atom at the 5-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), although the pyridine ring is generally less reactive towards nucleophiles than its pyrimidine (B1678525) or triazine counterparts. The electron-withdrawing nature of the pyridine nitrogen atom, however, does activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions, and to a lesser extent, the 5-position.

In the case of this compound, direct nucleophilic displacement of the bromide is expected to be challenging due to the electron-donating effects of the methoxy and methyl groups, which would disfavor the formation of the negatively charged Meisenheimer intermediate. However, under forcing conditions or with highly reactive nucleophiles, such substitutions may be possible.

More commonly, nucleophilic substitution on the pyridine ring of related compounds occurs at positions activated by strong electron-withdrawing groups. For example, in the synthesis of a related compound, 5-bromo-2-methoxy-3-nitropyridine, a methoxy group is introduced via nucleophilic substitution of a chloro group at the 2-position by sodium methoxide (B1231860). wikipedia.org This highlights the greater reactivity of the 2-position to nucleophilic attack, especially when activated by a nitro group.

Substitution of the Methoxy Group

The methoxy group at the 2-position of the pyridine ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. The C2 and C4 positions of pyridine are inherently electron-deficient and thus activated for nucleophilic attack stackexchange.com. While the methoxy group itself is electron-donating by resonance, its oxygen atom also exerts an inductive electron-withdrawing effect, which contributes to the reduced basicity of the pyridine nitrogen compared to unsubstituted pyridine nih.gov.

Direct nucleophilic displacement of a 2-methoxy group is challenging and less common than the substitution of a halogen at the same position. However, under specific activating conditions, this transformation can be achieved. For instance, a protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of various methoxypyridines, demonstrating that the C-O bond can serve as a reaction site ntu.edu.sg. In these cases, the reaction proceeds through a nucleophilic substitution of the methoxy group ntu.edu.sg. While specific examples for this compound are not prevalent in the literature, it is plausible that similar methods could be applied to replace the methoxy group with strong nucleophiles, although this pathway would have to compete with reactions at the more labile C-Br bond.

Substitution of the Bromine Atom with Various Nucleophiles

The bromine atom at the 5-position is the most versatile handle for the derivatization of this compound. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, typically an aryl or vinyl boronic acid or its ester. This reaction provides a powerful tool for synthesizing biaryl and related structures. The general transformation is shown below, with examples of similar reactions detailed in Table 1. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids highlights the utility of this approach for creating novel pyridine derivatives mdpi.com.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a suitable base chemspider.com. It is a key method for synthesizing arylamines, which are important substructures in many pharmaceuticals.

The table below illustrates typical cross-coupling reactions involving bromopyridine substrates.

| Reaction Type | Bromopyridine Substrate | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85–95 °C | 5-Aryl-2-methylpyridin-3-amine |

| Suzuki-Miyaura Coupling | 5-Bromopyrimidine | Triisopropylborate (then hydrolysis) | n-BuLi, THF; then coupling with heteroaryl halide using Pd(PPh₃)₂Cl₂, Na₂CO₃ | 5-Heteroarylpyrimidine |

| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene, 80 °C | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

Electrophilic Aromatic Substitution on the Pyridine Scaffold

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609) wikipedia.org. When substitution does occur on an unsubstituted pyridine, it is directed to the 3-position (meta-position) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom quora.comquora.com.

In this compound, the outcome of an EAS reaction is determined by the combined directing effects of the three existing substituents:

2-Methoxy group (-OCH₃): A strong activating, ortho-, para-directing group.

3-Methyl group (-CH₃): A weak activating, ortho-, para-directing group.

5-Bromo group (-Br): A deactivating, ortho-, para-directing group.

The activating groups (-OCH₃ and -CH₃) increase the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself. The directing effects are as follows:

The 2-methoxy group directs towards C3 (blocked) and C5 (blocked).

The 3-methyl group directs towards C2 (blocked), C4, and C6.

The 5-bromo group directs towards C4 and C6.

Considering these influences, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by both the methyl and bromo groups. For instance, the bromination of a related compound, 2-methoxy-4-methyl-3-nitropyridine (B66577), proceeds to install a bromine atom at the 5-position, demonstrating how substituents guide the reaction regioselectivity chemicalbook.com. Another relevant example is the nitration of 2-alkoxypyridine-N-oxides, which occurs at the 4-position google.com.

The table below outlines potential electrophilic substitution reactions on the pyridine scaffold.

| Reaction Type | Reagent/Conditions | Predicted Site of Substitution | Predicted Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 or C6 | 5-Bromo-2-methoxy-3-methyl-4-nitropyridine or 5-Bromo-2-methoxy-3-methyl-6-nitropyridine |

| Halogenation | Br₂ / Acetic Acid | C4 or C6 | 4,5-Dibromo-2-methoxy-3-methylpyridine or 5,6-Dibromo-2-methoxy-3-methylpyridine |

| Sulfonation | Fuming H₂SO₄ | C4 or C6 | This compound-4-sulfonic acid or this compound-6-sulfonic acid |

Functionalization of the Methyl Group at the 3-Position

The methyl group at the 3-position (a β-picoline moiety) offers another site for chemical modification, distinct from reactions on the aromatic ring itself.

Oxidation: The methyl group can be oxidized to a carboxylic acid (nicotinic acid derivative). This transformation can be achieved using various oxidizing agents, including potassium permanganate (B83412) or through catalytic processes. For example, a patented method describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent and actinic radiation google.com. Another study shows the selective photoelectrocatalytic oxidation of 3-methylpyridine (B133936) to nicotinic acid (Vitamin B3) rsc.org.

Ammoxidation: This industrial process converts the methyl group into a nitrile (-CN) group by reacting it with ammonia (B1221849) and oxygen at high temperatures over a catalyst. The ammoxidation of 3-methylpyridine is a key step in the production of 3-cyanopyridine (B1664610) wikipedia.org.

Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to form a bromomethylpyridine derivative. This product is a valuable intermediate for further nucleophilic substitutions.

The table below summarizes potential transformations of the methyl group.

| Reaction Type | Typical Reagents/Conditions | Functional Group Transformation |

|---|---|---|

| Oxidation | KMnO₄, heat; or catalytic oxidation (e.g., with WO₃/TiO₂) | -CH₃ → -COOH |

| Ammoxidation | NH₃, O₂, catalyst, high temperature | -CH₃ → -CN |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or light | -CH₃ → -CH₂Br |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi, LDA), then an electrophile (e.g., R-X) | -CH₃ → -CH₂R |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity crucial considerations in its synthetic applications. The reaction outcome is determined by a delicate balance of electronic effects, steric hindrance, and the choice of reagents and conditions.

Regioselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining and highly selective for the carbon-bromine bond over potential C-O or C-H bond activation. For polyhalogenated pyridines, the general order of reactivity is C-I > C-Br > C-Cl, and for identical halogens, oxidative addition is often favored at positions C2 and C4 due to electronic activation by the ring nitrogen nih.govnsf.gov. In this compound, the single bromine atom at C5 provides a predictable and highly selective site for cross-coupling reactions, making it the preferred pathway for introducing new aryl, alkyl, or amino substituents.

Regioselectivity in Electrophilic Aromatic Substitution: As detailed in section 3.3, the regioselectivity of EAS is governed by the directing effects of the existing substituents. The convergence of directing vectors from the methyl and bromo groups strongly favors substitution at the C4 and C6 positions. The steric bulk of the 3-methyl group might slightly disfavor attack at the C4 position compared to the C6 position, potentially allowing for controlled, selective functionalization by careful choice of electrophile and reaction conditions. The stability of the intermediate sigma complex is the key determinant of the reaction's regiochemical outcome stackexchange.com.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. For this compound, key selective transformations include:

Pd-catalyzed coupling vs. Nucleophilic Substitution of -OCH₃: Under standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), the C-Br bond will react selectively, leaving the C-OCH₃ bond intact. Substitution of the methoxy group would require harsher, specific conditions as described in section 3.2.1.

Ring Reaction vs. Side-Chain Reaction: Electrophilic aromatic substitution on the ring and radical halogenation of the methyl side-chain are governed by different mechanisms. EAS requires an electrophile and typically Lewis acid catalysis, while side-chain halogenation proceeds via a radical pathway initiated by light or a radical initiator. By choosing the appropriate reaction type, one can selectively functionalize either the ring or the methyl group.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For substituted pyridines, DFT calculations, particularly using functionals like B3LYP, have proven effective in providing reliable data on molecular geometry, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net These studies allow for a detailed examination of how different substituents—in this case, bromo, methoxy (B1213986), and methyl groups—influence the electronic environment and reactivity of the pyridine (B92270) ring. pipzine-chem.com

The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process computationally determines the bond lengths, bond angles, and dihedral angles by calculating the forces on each atom until a stationary point on the potential energy surface is reached. For 5-Bromo-2-methoxy-3-methylpyridine, the optimized geometry provides a clear three-dimensional picture of the molecule.

The presence of the methoxy, methyl, and bromine substituents on the pyridine ring influences its geometry. The electron-donating methoxy and methyl groups, and the electron-withdrawing bromine atom, create a unique electronic distribution that affects bond lengths and angles compared to an unsubstituted pyridine molecule. pipzine-chem.com DFT calculations can precisely quantify these structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C2-N1 | 1.34 | Bond Angle | C6-N1-C2 | 117.0 |

| Bond Length | C2-C3 | 1.40 | Bond Angle | N1-C2-C3 | 123.5 |

| Bond Length | C3-C4 | 1.39 | Bond Angle | C2-C3-C4 | 118.5 |

| Bond Length | C4-C5 | 1.38 | Bond Angle | C3-C4-C5 | 119.0 |

| Bond Length | C5-C6 | 1.39 | Bond Angle | C4-C5-C6 | 118.0 |

| Bond Length | C5-Br | 1.90 | Bond Angle | N1-C6-C5 | 124.0 |

| Bond Length | C2-O | 1.36 | Bond Angle | N1-C2-O | 115.0 |

| Bond Length | C3-C(methyl) | 1.51 | Bond Angle | C4-C3-C(methyl) | 121.0 |

Note: The values in this table are representative and based on DFT studies of similar substituted pyridine molecules. Actual experimental or higher-level computational values may vary.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO, as the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

The distribution of electron density in this compound is dictated by the interplay of its functional groups. The methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to their location. pipzine-chem.com Conversely, the bromine atom (-Br) is an electron-withdrawing group via its inductive effect, which reduces the electron cloud density of the ring. pipzine-chem.com This combination of electron-donating and -withdrawing groups leads to a complex electron density map. DFT calculations can visualize this distribution, highlighting regions of high and low electron density, which is essential for understanding intramolecular charge transfer and the molecule's interaction with other chemical species. Natural Bond Orbital (NBO) analysis is another computational tool used to study charge delocalization and hyper-conjugative interactions within the molecule.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netmdpi.com These indices provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / 2η. It quantifies the ability of a molecule to accept electrons. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| E(HOMO) | -8.50 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Chemical Hardness (η) | 3.65 |

| Chemical Potential (μ) | -4.85 |

| Electrophilicity Index (ω) | 3.22 |

Note: These values are illustrative, based on typical ranges observed for similar halogenated and methoxylated pyridine derivatives in DFT studies.

Molecular Electrostatic Potential (MEP) mapping is a vital computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. mdpi.com The MEP map displays color-coded regions on the molecule's surface, where different colors represent different values of the electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential. These are electron-rich areas, susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. mdpi.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential. These are electron-deficient areas, prone to nucleophilic attack.

The MEP surface provides a clear visual guide to the molecule's reactivity, showing where it is most likely to interact with electrophiles or nucleophiles. mdpi.com

By integrating the findings from FMO, MEP, and reactivity index calculations, a comprehensive picture of the chemical reactivity and selectivity of this compound can be formed.

Reactivity: The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable. The electrophilicity index provides a quantitative measure of its ability to act as an electrophile.

Selectivity for Electrophilic Attack: The MEP map and FMO analysis would indicate that the most electron-rich sites, primarily the nitrogen atom, are the most probable targets for electrophiles.

Selectivity for Nucleophilic Attack: The bromine atom at the 5-position is a key site for nucleophilic substitution reactions. pipzine-chem.com This is a common reaction pathway for bromo-substituted pyridines, allowing for the introduction of various other functional groups. The computational data can help rationalize why this position is activated for such reactions. The synergistic electronic effects of the methoxy and methyl groups influence the electron density across the ring, which in turn affects the reactivity of the bromine atom. pipzine-chem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules like this compound.

For this compound, significant hyperconjugative interactions are expected due to the presence of the methoxy group and the methyl group on the pyridine ring. The key interactions would involve the lone pairs of the oxygen atom in the methoxy group and the sigma (σ) bonds of the methyl group.

The lone pairs on the oxygen atom (n) can delocalize into the antibonding π* orbitals of the pyridine ring. This n → π* interaction is a classic example of hyperconjugation that influences the electron density distribution within the aromatic system and contributes to the stability of the molecule. nih.gov Similarly, the σ electrons of the C-H bonds in the methyl group can interact with the π* orbitals of the pyridine ring (σ → π*), further delocalizing electron density. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction. nih.gov

While specific E(2) values for this compound are not available in the reviewed literature, the expected hyperconjugative interactions are summarized in the table below based on general principles of NBO analysis.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance |

| Lone Pair of Oxygen (n) | π* (Pyridine Ring) | n → π | High |

| σ (C-H of Methyl Group) | π (Pyridine Ring) | σ → π | Moderate |

| σ (C-C of Pyridine Ring) | σ (Adjacent C-C) | σ → σ* | Low |

This table is a representation of expected interactions based on the principles of NBO analysis applied to the structure of this compound.

| Property | Predicted Value for 3-Bromo-2-methoxy-5-methylpyridine |

| Boiling Point | 219.6 ± 35.0 °C |

| Density | 1.452 ± 0.06 g/cm³ |

Data sourced from a prediction for the isomer 3-Bromo-2-methoxy-5-methylpyridine and should be interpreted with caution. chemicalbook.com

Molecular Docking Studies (where applicable to derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor). While specific molecular docking studies on this compound were not found, research on derivatives of similar pyridine compounds highlights the potential applications of this methodology.

For instance, studies on derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) have utilized computational methods, including Density Functional Theory (DFT), to investigate their electronic properties and potential as chiral dopants for liquid crystals. mdpi.com Furthermore, these derivatives have been evaluated for their biological activities, such as anti-thrombolytic and biofilm inhibition properties. mdpi.com In such studies, molecular docking would be a critical next step to understand the mechanism of action at a molecular level. For example, if a derivative shows promising anti-thrombolytic activity, docking studies could elucidate its binding interactions with key enzymes in the coagulation cascade.

The general workflow for a molecular docking study on a derivative of this compound would involve:

Preparation of the Ligand: The 3D structure of the pyridine derivative would be optimized using quantum chemical methods.

Selection and Preparation of the Receptor: A relevant protein target would be identified based on the desired biological activity, and its 3D structure would be obtained from a protein database.

Docking Simulation: A docking algorithm would be used to predict the binding poses of the ligand in the active site of the receptor.

Analysis of Results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and they typically have different potential energies. The study of the relative energies of these conformers allows for the construction of a potential energy landscape.

For this compound, the key rotational bonds that determine its conformational flexibility are the C2-O bond of the methoxy group and the C3-C bond of the methyl group.

Rotation of the Methoxy Group: The rotation of the methyl group of the methoxy substituent around the C2-O bond will lead to different conformers. The most stable conformer is likely to be the one where the methyl group is coplanar with the pyridine ring to maximize hyperconjugative interactions between the oxygen lone pairs and the ring's π-system. However, steric hindrance with the adjacent methyl group at the C3 position could influence the preferred orientation.

Rotation of the Methyl Group: The rotation of the methyl group at the C3 position is generally considered to have a low energy barrier.

A detailed conformational analysis would require quantum chemical calculations to determine the energy of the molecule as a function of the dihedral angles of these rotating groups. The resulting energy landscape would reveal the global minimum energy conformer (the most stable conformation) and other local minima, as well as the energy barriers for interconversion between them. In the absence of specific studies on this compound, a qualitative representation of the factors influencing its conformation is provided.

| Rotational Bond | Key Factor Influencing Stability | Expected Low-Energy Conformation |

| C2-O (Methoxy) | Hyperconjugation (n → π*) vs. Steric Hindrance | Planar or near-planar orientation of the methoxy group relative to the pyridine ring. |

| C3-C (Methyl) | Minimal Steric Hindrance | Staggered conformation relative to the adjacent bonds. |

This table represents a qualitative analysis of the conformational preferences of this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H (Proton) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-bromo-2-methoxy-3-methylpyridine, one would expect to see distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the bromo, methoxy, and methyl substituents. The splitting patterns (singlet, doublet, etc.) would reveal the coupling between adjacent protons.

¹³C NMR spectroscopy maps the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The expected spectrum would show seven peaks: five for the pyridine ring carbons and one each for the methyl and methoxy carbons. The chemical shifts would indicate the nature of each carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom).

Table 1: Predicted NMR Data for this compound (Note: The following table is based on established principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.)

| Analysis | Predicted Signals | Expected Chemical Shift (ppm) Range | Key Information Provided |

| ¹H-NMR | Aromatic-H (2) | 6.5 - 8.5 | Electronic environment on the pyridine ring |

| Methoxy-H (3) | 3.5 - 4.5 | Presence of -OCH₃ group | |

| Methyl-H (3) | 2.0 - 3.0 | Presence of -CH₃ group | |

| ¹³C-NMR | Aromatic-C (5) | 100 - 165 | Carbon skeleton of the pyridine ring |

| Methoxy-C (1) | 50 - 65 | Carbon of the -OCH₃ group | |

| Methyl-C (1) | 15 - 25 | Carbon of the -CH₃ group |

To definitively assign the ¹H and ¹³C signals and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. plos.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the two aromatic protons on the pyridine ring, confirming their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, for example, linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for piecing together the molecular structure. For instance, it could show a correlation from the methyl protons to the C3 and C2 carbons of the pyridine ring, confirming the methyl group's position.

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms. In a differential NOE experiment, irradiating a specific proton signal will cause an enhancement in the signal of other protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. This technique would be particularly useful to confirm the relative positions of the substituents on the pyridine ring. For example, irradiation of the methyl protons (at C3) should show an NOE enhancement for the aromatic proton at C4 and the methoxy protons at C2, confirming their adjacent placement.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound when it interacts with infrared radiation. The resulting spectra provide a unique "fingerprint" based on the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the molecule's bonds (stretching, bending, etc.). For this compound, characteristic absorption bands would be expected for the C-H bonds of the methyl and aromatic groups, the C-O bond of the methoxy group, the C=C and C=N bonds within the pyridine ring, and the C-Br bond. While specific experimental spectra for this compound are not publicly available, analysis of related pyridine derivatives provides a basis for interpretation. researchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. Bonds that are non-polar or symmetrical tend to produce strong signals in Raman spectra, while polarized bonds are often stronger in IR. Therefore, the C=C bonds of the pyridine ring would be expected to show strong Raman scattering. The combination of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is based on characteristic vibrational frequencies for functional groups found in similar molecules, as specific experimental data is not publicly available.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak | Strong |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 3000 - 2850 | Medium | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1650 - 1400 | Strong | Strong |

| C-O Stretch | Methoxy Ether | 1300 - 1000 | Strong | Weak |

| C-Br Stretch | Bromo-Aromatic | 700 - 500 | Strong | Strong |

Vibrational Mode Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or wagging. For a molecule as complex as this compound, the resulting spectra contain numerous absorption bands.

To accurately assign these bands to specific vibrational modes, a detailed theoretical analysis is often required. A Potential Energy Distribution (PED) calculation is a computational method that breaks down the normal modes of vibration into contributions from individual internal coordinates (like bond stretches or angle bends). This allows for a definitive assignment of complex spectral features. For instance, a PED analysis could quantify the percentage contribution of C-Br stretching, C-O-C asymmetric stretching, or pyridine ring deformations to a specific peak in the IR or Raman spectrum.

Detailed experimental vibrational spectra and corresponding PED calculations for this compound are not extensively available in the public literature. Such an analysis would typically be part of a dedicated spectroscopic research study.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M+), which corresponds to the intact molecule's mass, and various fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.

For this compound (C₇H₈BrNO), the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the presence of bromine, this peak would appear as a characteristic doublet (M+ and M+2) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Loss of a methyl group (-•CH₃): Cleavage of the methoxy group to form a stable radical, resulting in a significant [M-15]⁺ peak.

Loss of carbon monoxide (-CO): Ejection of a neutral CO molecule from the ring or methoxy group, leading to an [M-28]⁺ peak.

Loss of a bromine atom (-•Br): Cleavage of the C-Br bond, resulting in an [M-79/81]⁺ peak.

Cleavage of the methoxy group (-•OCH₃): Resulting in an [M-31]⁺ peak.

Table 1: Predicted Major EI-MS Fragmentation for this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br) |

| [C₇H₈BrNO]⁺• | Molecular Ion (M⁺•) | 201 |

| [C₆H₅BrNO]⁺ | Loss of •CH₃ | 186 |

| [C₆H₈BrN]⁺ | Loss of CO | 173 |

| [C₇H₈NO]⁺ | Loss of •Br | 122 |

| [C₇H₅BrNO]⁺ | Loss of •OCH₃ | 170 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula, distinguishing it from other compounds with the same nominal mass.

The monoisotopic mass of this compound (C₇H₈⁷⁹BrNO) is calculated to be 200.97893 Da. uni.luepa.gov An HRMS measurement would confirm this exact mass, providing unequivocal evidence for the elemental composition C₇H₈BrNO. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in a complex mixture.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈BrNO | uni.lunih.gov |

| Monoisotopic Mass (Calculated) | 200.97893 Da | uni.luepa.gov |

| Average Mass | 202.051 g/mol | epa.gov |

| Predicted [M+H]⁺ Adduct | 201.98621 m/z | uni.lu |

| Predicted [M+Na]⁺ Adduct | 223.96815 m/z | uni.lu |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (high molar absorptivity, ε) absorptions.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

The substituents on the pyridine ring (bromo, methoxy, and methyl groups) act as auxochromes, influencing the wavelength (λ_max) and intensity of these absorptions through electronic effects (inductive and resonance). The methoxy group (an electron-donating group) and the bromine atom (electron-withdrawing via induction, donating via resonance) would be expected to shift the absorption bands compared to unsubstituted pyridine.

Specific experimental λ_max values for the electronic transitions of this compound are not detailed in the searched literature.

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique can provide exact bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack together in the crystal lattice. researchgate.net

While a crystal structure for this compound itself is not present in the searched public databases, the analysis of a closely related compound, 2-Bromo-5-methylpyridine, shows that the pyridine ring is planar. researchgate.net In its crystal structure, weak C-H···N interactions link the molecules into chains. researchgate.net For this compound, one would expect a similar planar or near-planar pyridine ring. The analysis would precisely locate the bromo, methoxy, and methyl substituents on the ring and determine the conformation of the methoxy group relative to the ring. This information is invaluable for understanding the molecule's steric and electronic properties in the solid state.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules